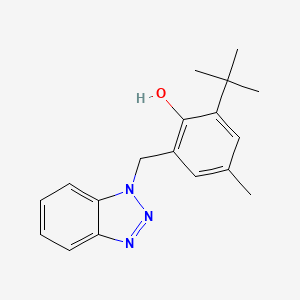

2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-6-tert-butyl-4-methylphenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-6-tert-butyl-4-methylphenol is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries in organic synthesis . This compound, in particular, is notable for its stability and versatility in various chemical reactions.

Méthodes De Préparation

Analyse Des Réactions Chimiques

2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-6-tert-butyl-4-methylphenol undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The benzotriazole moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-6-tert-butyl-4-methylphenol has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-6-tert-butyl-4-methylphenol involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with these targets, leading to various biological effects . The pathways involved in its action include inhibition of enzyme activity and disruption of microbial cell membranes .

Comparaison Avec Des Composés Similaires

Similar compounds to 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-6-tert-butyl-4-methylphenol include other benzotriazole derivatives such as:

2-(Benzotriazol-1-yl)-2H-azirines: Known for their reactivity and use in heterocyclic synthesis.

N-Benzotriazol-1-yl-methyl-1,2,3,4-tetrahydro-β-carboline: Used in medicinal chemistry for its potential therapeutic effects.

What sets this compound apart is its unique combination of stability, versatility, and wide range of applications in various fields .

Activité Biologique

The compound 2-(1H-1,2,3-benzotriazol-1-ylmethyl)-6-tert-butyl-4-methylphenol , often referred to as a benzotriazole derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. Benzotriazoles are known for their potential applications in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer activities. This article provides a comprehensive review of the biological activity associated with this specific compound, supported by relevant data tables and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a benzotriazole moiety linked to a tert-butyl and methyl-substituted phenol, contributing to its unique chemical properties and biological activity.

Antimicrobial Activity

Benzotriazole derivatives have been extensively studied for their antimicrobial properties. The compound exhibits notable antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of Benzotriazole Derivatives

| Compound | Bacterial Strains Tested | Activity Level |

|---|---|---|

| 2-(1H-1,2,3-benzotriazol-1-ylmethyl)-... | Escherichia coli | Moderate |

| Bacillus subtilis | Mild | |

| Candida albicans | Moderate | |

| Aspergillus niger | Moderate |

Research indicates that compounds with bulky hydrophobic groups tend to enhance antimicrobial activity. For instance, derivatives with additional aromatic rings or halogen substitutions have shown increased effectiveness against various pathogens .

Anti-inflammatory Properties

The anti-inflammatory potential of benzotriazole derivatives is another area of interest. Studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Study:

A study on related benzotriazole compounds showed that they significantly reduced the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharides (LPS), indicating a potential mechanism for their anti-inflammatory action . The observed reduction in NO levels suggests that these compounds may serve as effective anti-inflammatory agents.

Anticancer Activity

Emerging research suggests that benzotriazole derivatives may possess anticancer properties. In vitro studies have indicated that certain derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and the activation of caspases.

Table 2: Anticancer Activity of Benzotriazole Derivatives

| Compound | Cancer Cell Lines Tested | IC50 (µM) |

|---|---|---|

| 2-(1H-1,2,3-benzotriazol-1-ylmethyl)-... | HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 | |

| A549 (Lung Cancer) | 25 |

These findings underline the potential of benzotriazole derivatives as candidates for further development in cancer therapeutics .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: Many benzotriazoles act as enzyme inhibitors, disrupting metabolic pathways essential for pathogen survival.

- Interference with DNA Synthesis: Certain derivatives may bind to DNA or inhibit topoisomerases, leading to impaired replication in cancer cells.

- Modulation of Signaling Pathways: These compounds can influence signaling pathways related to inflammation and cell proliferation.

Propriétés

IUPAC Name |

2-(benzotriazol-1-ylmethyl)-6-tert-butyl-4-methylphenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O/c1-12-9-13(17(22)14(10-12)18(2,3)4)11-21-16-8-6-5-7-15(16)19-20-21/h5-10,22H,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZGFHWBQVQWRSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(C)(C)C)O)CN2C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.